molecular formula C28H25ClN2O3 B5441066 (4Z)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxy-5-prop-2-enylphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one

(4Z)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxy-5-prop-2-enylphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one

Cat. No.: B5441066
M. Wt: 473.0 g/mol
InChI Key: BQVVQZFMAPVNQR-XYGWBWBKSA-N
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Description

(4Z)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxy-5-prop-2-enylphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxy-5-prop-2-enylphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated ketone.

    Introduction of the chlorophenyl group: This step involves the reaction of the pyrazolone intermediate with 4-chlorobenzyl chloride under basic conditions.

    Final assembly: The final step involves the coupling of the intermediate with 3-methoxy-5-prop-2-enylbenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxy-5-prop-2-enylphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

(4Z)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxy-5-prop-2-enylphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxy-5-prop-2-enylphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds to the active site or allosteric site, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxy-5-prop-2-enylphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one is unique due to its complex structure, which includes multiple functional groups that can interact with various molecular targets

Properties

IUPAC Name

(4Z)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxy-5-prop-2-enylphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O3/c1-4-8-22-15-21(16-25-19(2)30-31(28(25)32)24-9-6-5-7-10-24)17-26(33-3)27(22)34-18-20-11-13-23(29)14-12-20/h4-7,9-17H,1,8,18H2,2-3H3/b25-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVVQZFMAPVNQR-XYGWBWBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)OCC3=CC=C(C=C3)Cl)CC=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)OCC3=CC=C(C=C3)Cl)CC=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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